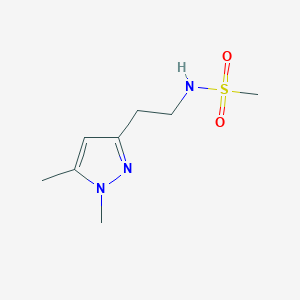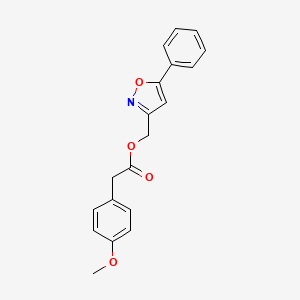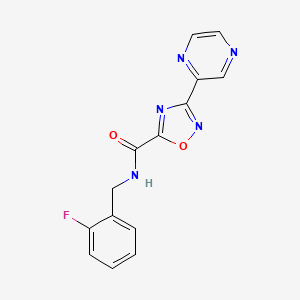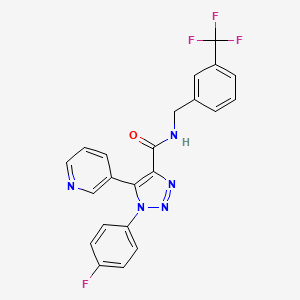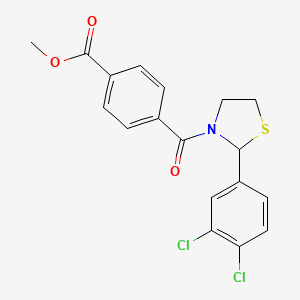
Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate”, commonly known as MDPTB, is a thiazolidine derivative. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been studied using combined experimental and theoretical approaches .Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives have been established based on their spectral data, elemental analyses, and alternative synthetic routes .Applications De Recherche Scientifique
1. Synthesis and Evaluation of Nitrogen and Sulfur Containing Heterocyclic Compounds
Compounds similar to Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate have been synthesized and evaluated for their pharmacological activities. For instance, 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones and 2-(2",4"-dichlorophenyl)-2,5-dimethyl-3-(substituted-1',3'-benzothiazol-2'-yl)-1,3-thiazolidin-4-ones have shown significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).
2. Corrosion Inhibition in Oil-Well Tubular Steel
Thiazole derivatives, which are structurally similar to this compound, have been studied as effective corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm, indicating their potential for protecting industrial materials (Yadav, Sharma, & Kumar, 2015).
3. Synthesis of Novel Calcium Antagonists
Benzothiazoline derivatives, related to this compound, have been synthesized and analyzed for their calcium antagonistic activity. These compounds showed potent in vitro Ca2+ antagonistic activity and effectiveness in various biological systems, indicating their potential in developing new treatments for hypertension and related cardiovascular conditions (Yamamoto et al., 1988).
4. Antimicrobial and Anthelmintic Activities
Various thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities. These studies provide insights into the potential of these compounds, including those similar to this compound, in treating bacterial and parasitic infections (Naganagowda & Padmashali, 2010).
5. Anticancer Potential
Studies on thiazolidinone derivatives, structurally related to this compound, have demonstrated significant anticancer activities. These compounds were evaluated against various cancer cell lines, showing promise as potential therapeutic agents in oncology (Havrylyuk et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-24-18(23)12-4-2-11(3-5-12)16(22)21-8-9-25-17(21)13-6-7-14(19)15(20)10-13/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJRHGSFUKXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
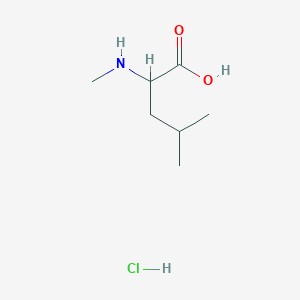
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)
![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)
![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)
